Product packaging for Ethyl 2-phenylacetimidate hydrochloride(Cat. No.:CAS No. 5442-34-2)

Ethyl 2-phenylacetimidate hydrochloride

Cat. No.: B3144131
CAS No.: 5442-34-2
M. Wt: 199.68 g/mol
InChI Key: IWGUPOMJPZNXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Imidate Synthesis

The primary method for synthesizing imidate hydrochlorides dates back to 1877 with the work of Adolf Pinner and F. Klein. rroij.comnih.gov This acid-catalyzed reaction, now famously known as the Pinner reaction, involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. rroij.comnumberanalytics.comnumberanalytics.comwikipedia.org The reaction mechanism begins with the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol. rroij.comnih.gov A subsequent proton transfer results in the formation of the crystalline imidate hydrochloride salt. rroij.comnih.gov

The Pinner reaction is most effective with primary or secondary alcohols and can be applied to both aliphatic and aromatic nitriles. rroij.comnih.gov While the Pinner reaction remains the cornerstone for imidate hydrochloride synthesis, other methods have also been developed, including the reaction of amides with reagents like trialkyloxonium tetrafluoroborates (Meerwein's reagent). rroij.com

Significance of Imidate Hydrochlorides as Synthetic Intermediates

The utility of imidate hydrochlorides lies in their reactivity, which allows for their conversion into several other important functional groups. These transformations make them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.comnumberanalytics.com The primary reactions of imidate hydrochlorides include:

Hydrolysis to Esters: In the presence of water, particularly at a low pH, imidate hydrochlorides readily hydrolyze to form carboxylic esters. rroij.comnih.govwikipedia.org

Formation of Amidines: Reaction with ammonia (B1221849) or primary and secondary amines converts imidate hydrochlorides into the corresponding amidines. wikipedia.orgnih.govacs.orgorganic-chemistry.org This is a crucial step in the synthesis of many biologically active compounds.

Synthesis of Orthoesters: Treatment with an excess of alcohol leads to the formation of orthoesters. nih.govwikipedia.org

Conversion to Amides: While less common, pyrolysis of imidate hydrochlorides can yield carboxamides. rroij.comnih.gov

The versatility of these reactions underscores the importance of imidate hydrochlorides as key intermediates in organic synthesis. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO B3144131 Ethyl 2-phenylacetimidate hydrochloride CAS No. 5442-34-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenylethanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-12-10(11)8-9-6-4-3-5-7-9;/h3-7,11H,2,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGUPOMJPZNXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480992
Record name Ethyl 2-phenylethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5442-34-2
Record name 5442-34-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-phenylethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Phenylacetimidate Hydrochloride

Classical Pinner Synthesis

The Pinner reaction, first reported by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgrroij.com The reaction for the synthesis of Ethyl 2-phenylacetimidate hydrochloride proceeds by treating benzyl (B1604629) cyanide with ethanol (B145695) in the presence of a strong acid, typically anhydrous hydrogen chloride. wikipedia.orgbeilstein-journals.org

Reaction Conditions and Stoichiometry

The Pinner reaction is traditionally carried out under strictly anhydrous conditions to prevent the hydrolysis of the product to an ester. organic-chemistry.org The reaction involves bubbling dry hydrogen chloride gas through a solution of the nitrile in an excess of the alcohol. organic-chemistry.org Alternatively, a solution of HCl in an anhydrous solvent like dioxane or, more recently, cyclopentyl methyl ether (CPME) can be used. researchgate.net Low temperatures are often employed to control the exothermic reaction and to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide and alkyl chloride. wikipedia.org

A study on the Pinner reaction of various nitriles with methanol (B129727) in the absence of a solvent provides insight into typical reaction parameters. For aromatic nitriles like benzonitrile, a molar ratio of nitrile:methanol:HCl of 1:3:3 at 5°C for 24 hours resulted in excellent yields (>90%) of the corresponding imidate hydrochloride. unive.it The gaseous HCl was introduced slowly to maintain the low temperature. unive.it For the synthesis of this compound, similar stoichiometric ratios would be employed, with ethanol replacing methanol.

Table 1: Representative Reaction Conditions for Pinner Synthesis

ParameterConditionRationale
Reactants Benzyl cyanide, Anhydrous EthanolStarting materials for the target compound.
Catalyst Anhydrous Hydrogen Chloride (gas or solution)Proton source to activate the nitrile.
Stoichiometry Nitrile:Alcohol:HCl ≈ 1:3:3Excess alcohol serves as both reactant and solvent; sufficient acid is crucial for catalysis. unive.it
Temperature 0-5°CTo control exothermicity and prevent side reactions/product decomposition. wikipedia.orgunive.it
Solvent Excess ethanol or an inert solvent (e.g., CPME)Anhydrous conditions are critical. organic-chemistry.orgresearchgate.net
Reaction Time ~24 hoursVaries depending on substrate and specific conditions. unive.it

Mechanistic Pathways of Proton-Catalyzed Imidate Formation

The mechanism of the Pinner reaction begins with the protonation of the nitrogen atom of the nitrile (benzyl cyanide) by the strong acid (HCl). beilstein-journals.orgnumberanalytics.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. beilstein-journals.orgnumberanalytics.com

The key mechanistic steps are as follows:

Protonation of the Nitrile: The nitrogen of the cyano group acts as a Lewis base, accepting a proton from hydrogen chloride to form a highly reactive nitrilium ion. beilstein-journals.orgnumberanalytics.com

Nucleophilic Attack by Alcohol: An alcohol molecule (ethanol) then attacks the electrophilic carbon of the nitrilium ion. numberanalytics.com This results in the formation of a protonated imidate intermediate.

Deprotonation: A final proton transfer step yields the ethyl 2-phenylacetimidate, which exists as its hydrochloride salt in the acidic medium. numberanalytics.com

This pathway highlights the essential role of the acid catalyst in activating the otherwise moderately reactive nitrile group.

Substrate Scope and Limitations for Nitriles in Pinner Synthesis

The Pinner reaction is broadly applicable to a wide range of aliphatic and aromatic nitriles. beilstein-journals.org Benzyl cyanide, being a benzylic nitrile, is a suitable substrate for this reaction. beilstein-journals.org The reaction generally works well with primary and secondary alcohols. rroij.com

However, there are limitations. A significant side reaction that can occur, particularly with substrates that can form stable carbocations, is the Ritter reaction. nih.gov The Ritter reaction involves the electrophilic addition of a carbocation to a nitrile, ultimately forming an N-alkyl amide after hydrolysis. wikipedia.org While ethanol does not readily form a stable carbocation under these conditions, if the reaction were attempted with a benzylic alcohol, the formation of a stable benzylic carbocation could lead to the Ritter reaction becoming a competitive pathway. nih.govorganic-chemistry.org

Furthermore, the harsh, strongly acidic conditions of the Pinner reaction can be incompatible with sensitive functional groups within the substrate molecule. beilstein-journals.org

Process Optimization and Scalability Studies

The classical Pinner reaction, despite its utility, has drawbacks for large-scale industrial applications, including the use of hazardous gaseous hydrogen chloride and volatile solvents like chloroform (B151607) or ether. unive.it Modern process optimization studies have focused on mitigating these issues.

One significant improvement is the use of a 4N HCl solution in cyclopentyl methyl ether (CPME). researchgate.net CPME is a safer and more environmentally benign solvent. The use of a solution of HCl simplifies handling compared to gaseous HCl. In this system, the resulting imidate hydrochloride often precipitates directly from the reaction mixture, allowing for easy isolation by simple filtration. researchgate.net This streamlined workup is particularly valuable for handling moisture-sensitive intermediates. researchgate.net

Further process intensification has been demonstrated in the Pinner synthesis of orthoesters, where the reaction is run without any additional solvent, using a moderate excess of the alcohol itself as the reaction medium. unive.it This approach, combined with careful temperature control, can lead to high yields and purity of the imidate hydrochloride product, while minimizing solvent waste. unive.it

When scaling up the Pinner reaction, gradual increases in batch size are recommended to ensure that reaction conditions, particularly temperature, remain optimized and controlled. numberanalytics.com

Alternative Synthetic Approaches

Base-Catalyzed Imidate Formation

While the Pinner reaction is acid-catalyzed, imidates can also be synthesized under basic conditions. wikipedia.org This approach, sometimes known as the Nef synthesis, typically involves the reaction of a nitrile with an alcohol in the presence of an alkoxide base. rroij.com

The base-catalyzed method can be complementary to the Pinner reaction. wikipedia.org For example, nitriles that are electron-poor are good electrophiles and may react more readily with strong nucleophiles like alkoxides under basic conditions. wikipedia.org Conversely, electron-rich nitriles are better nucleophiles and are more easily protonated, favoring the acidic conditions of the Pinner reaction. wikipedia.org

In the context of Ethyl 2-phenylacetimidate synthesis, a base-catalyzed approach would involve reacting benzyl cyanide with a base such as sodium ethoxide in ethanol. While specific protocols for this exact transformation are less commonly reported than the Pinner synthesis, the general principle offers an alternative route that may be advantageous in certain circumstances, for instance, if the starting material contains acid-sensitive functional groups. rroij.com

Organometallic Reagent-Mediated Synthesis from Amides

The direct conversion of amides to imidates using organometallic reagents is a challenging transformation. Amides are generally poor electrophiles, and their reaction with strong nucleophiles like organolithium or Grignard reagents is often complicated by deprotonation at the N-H bond (for primary and secondary amides) or slow reaction rates. youtube.com Furthermore, the tetrahedral intermediate formed upon nucleophilic addition contains a poor leaving group (an amide anion), which disfavors the formation of the desired product. youtube.com

To overcome these hurdles, modern synthetic approaches often rely on the "activation" of the amide carbonyl group to enhance its electrophilicity. One powerful method involves the use of trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O). tcichemicals.comacs.org The activation of a secondary amide with triflic anhydride, typically in the presence of a non-nucleophilic base like a pyridine (B92270) derivative, generates a highly reactive nitrilium ion intermediate. researchgate.nettcichemicals.com For tertiary amides, this activation leads to the formation of an even more electrophilic keteniminium ion. tcichemicals.com

These high-energy intermediates are susceptible to attack by a wide range of nucleophiles, including organometallic reagents. researchgate.netresearchgate.net While this strategy has been extensively used to synthesize ketones and substituted amines from amides, the principle can be extended to imidate synthesis. youtube.comresearchgate.net The process involves the in-situ generation of the reactive iminium or keteniminium triflate, which is then intercepted by an alcohol or alkoxide. This electrophilic activation effectively transforms the traditionally unreactive amide into a viable substrate for reaction with organometallic species or other nucleophiles, rerouting the typical reaction pathway away from simple reduction or no reaction. nih.gov

The success of these reactions is highly dependent on the specific amide substrate and the reaction conditions. For instance, the choice of base can influence whether the reaction proceeds via a nitrilium or keteniminium ion, thereby affecting the final product. tcichemicals.com

Reagent ClassActivation StrategyKey IntermediatePotential Outcome
Organolithium ReagentsDirect reaction (often inefficient) or Tf₂O ActivationHemiaminal / Keteniminium ionKetone, Amine, or potential for Imidate
Grignard ReagentsDirect reaction (often inefficient) or Tf₂O ActivationHemiaminal / Keteniminium ionKetone, Amine, or potential for Imidate
Organozinc ReagentsNi-catalyzed reaction with N-Boc protected amidesActivated Amide ComplexKetone

Acylation Reactions of Ethyl Imidate Hydrochlorides

Ethyl imidate hydrochlorides, including this compound, can undergo acylation reactions. The nitrogen atom of the imidate is nucleophilic and can react with electrophilic acylating agents such as acyl chlorides. This reaction proceeds via a nucleophilic addition-elimination mechanism, which is characteristic of reactions involving carboxylic acid derivatives. libretexts.orgchemguide.co.uk

The mechanism involves two primary stages:

Addition Stage: The reaction begins with the nucleophilic attack of the imidate's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. This attack forms a tetrahedral intermediate where the nitrogen atom gains a positive charge and the carbonyl oxygen of the acyl chloride becomes negatively charged. chemguide.co.uk

Elimination Stage: The tetrahedral intermediate is unstable. The carbon-oxygen double bond of the original acyl chloride reforms, leading to the expulsion of the chloride ion as a leaving group. Subsequently, a proton is removed from the nitrogen atom, often by another base in the mixture (like another molecule of the amine/imidate or the chloride ion itself), to yield the final N-acylated product and hydrochloric acid. libretexts.orgchemguide.co.uk

This reaction is a common method for preparing N-substituted amides from primary amines and can be applied to imidates to form N-acyl imidates or related structures. libretexts.org The reaction is often vigorous and exothermic. libretexts.org The specific products can vary based on the substrate and reaction conditions. For example, the acylation of amides with acyl chlorides is a known route to forming imides. nih.gov

Reactant 1Reactant 2MechanismProduct Class
Ethyl Imidate HydrochlorideAcyl ChlorideNucleophilic Addition-EliminationN-Acyl Imidate
Primary AmineAcyl ChlorideNucleophilic Addition-EliminationN-Substituted Amide
AlcoholAcyl ChlorideNucleophilic Addition-EliminationEster

Oxidative Rearrangements Leading to Imidate Hydrochlorides

Oxidative rearrangements and radical-mediated reactions provide modern pathways to imidate structures or their derivatives, moving beyond classical methods. These strategies often involve the generation of highly reactive intermediates that undergo subsequent rearrangement or cyclization.

A notable example is a modified Beckmann rearrangement . The traditional Beckmann rearrangement converts an oxime into an amide using a strong acid. wikipedia.orgmasterorganicchemistry.com However, a modified version provides a facile route to imidates. nih.gov In this approach, a ketoxime is treated with a sulfone iminium fluoride (B91410) (SIF) reagent, which rapidly generates an imidoyl fluoride intermediate. nih.gov This reactive intermediate is not isolated but is subjected to in-situ substitution with an alcohol nucleophile to furnish the corresponding imidate product in high yield under mild conditions. nih.govrsc.org This method effectively uses a rearrangement to create a reactive species that is a direct precursor to the imidate.

Radical-mediated oxidative reactions also feature prominently in modern imidate chemistry. These processes typically involve the generation of an N-centered imidate radical, which can then undergo a variety of transformations. nih.govacs.org A common pathway is a 1,5-hydrogen atom transfer (1,5-HAT), where the nitrogen radical abstracts a hydrogen atom from a carbon atom at the δ-position, creating a C-centered radical. nih.govrsc.org This C-centered radical can then be trapped or undergo further reactions. For instance, radical-mediated intramolecular β-C(sp³)–H amidation of O-alkyl imidates leads to the synthesis of oxazolines, which are precursors to valuable 1,2-amino alcohols. rsc.org While this specific outcome is a cyclization rather than the formation of a stable imidate hydrochloride, it demonstrates an oxidative process initiated from an imidate structure. These radical cascades showcase the utility of imidates as precursors in oxidative C-H functionalization reactions. nih.gov

MethodologyKey Intermediate(s)ReagentsOutcome
Modified Beckmann RearrangementImidoyl FluorideKetoxime, Sulfone Iminium Fluoride (SIF), AlcoholImidate
Radical-Mediated C-H AmidationN-centered Imidate Radical, C-centered RadicalO-Alkyl Imidate, Oxidant (e.g., PhI(OAc)₂/I₂), LightCyclized products (e.g., Oxazolines)

Reactivity and Reaction Mechanisms of Ethyl 2 Phenylacetimidate Hydrochloride

Fundamental Transformations of Imidate Hydrochlorides

The core reactivity of imidate hydrochlorides, such as ethyl 2-phenylacetimidate hydrochloride, stems from the imino ester functionality. This group can undergo several fundamental transformations, providing access to a diverse array of organic compounds including esters, amidines, orthoesters, and thionoesters. These reactions typically proceed via nucleophilic addition to the carbon-nitrogen double bond.

The carbon atom of the imidate group in this compound is electrophilic and readily attacked by nucleophiles. researchgate.net The reaction begins with the nucleophile adding to the carbon, which causes the cleavage of the C=N pi bond and the formation of a tetrahedral intermediate. The subsequent steps depend on the nature of the nucleophile and the reaction conditions, often involving the elimination of a leaving group to yield the final product. This general reactivity pattern is the foundation for most of the transformations discussed below.

Table 1: Examples of Nucleophilic Addition Reactions with Imidate Hydrochlorides

Nucleophile (Nu:) Intermediate Final Product Class
H₂O (Water) Tetrahedral carbinolamine Ester or Amide
R'NH₂ (Amine) Tetrahedral aminal-like adduct Amidine
R'OH (Alcohol) Hemiorthoamide-like adduct Orthoester
H₂S (Hydrogen Sulfide) Thiohemiorthoamide-like adduct Thionoester

The hydrolysis of imidate hydrochlorides is highly dependent on the pH of the reaction medium. heteroletters.org

In basic conditions , the reaction pathway changes. The imidate is deprotonated to its free base form. Hydroxide ions then attack the imidate carbon. However, the subsequent collapse of the tetrahedral intermediate proceeds differently, typically leading to the formation of an amide and an alcohol as the main products. The stereoelectronic control in the cleavage of the tetrahedral intermediate is crucial in determining the product distribution. heteroletters.org

Table 2: Summary of Hydrolysis Products of this compound

Condition Reagents Major Organic Products
Acidic Dilute HCl, H₂O, Heat Ethyl phenylacetate, Ammonium chloride

One of the most significant applications of Pinner salts is their conversion into amidines. youtube.com This transformation is achieved by reacting the imidate hydrochloride with ammonia (B1221849) or a primary or secondary amine. researchgate.netnih.gov The reaction is a nucleophilic addition-elimination process. The amine attacks the electrophilic imidate carbon, leading to a tetrahedral intermediate which then eliminates the alcohol (ethanol in this case) to form the stable amidinium salt. Subsequent neutralization yields the free amidine. This method is a cornerstone of amidine synthesis due to its efficiency and the ready availability of nitriles as starting materials. google.com

The general mechanism is as follows:

Nucleophilic attack of ammonia or an amine on the imidate carbon.

Formation of a tetrahedral intermediate.

Elimination of ethanol (B145695), facilitated by proton transfers.

Formation of the resonance-stabilized amidinium ion.

Imidate hydrochlorides can be converted into orthoesters by treatment with an excess of alcohol under anhydrous conditions. nih.gov The reaction proceeds via a second nucleophilic attack by the alcohol on the imidate moiety. The Pinner salt intermediate, [RC(OR')=NH₂]⁺Cl⁻, reacts with two additional equivalents of alcohol. The mechanism involves the initial imidate reacting with the alcohol to form a hemiorthoamide-like intermediate, which then undergoes further reaction and elimination of an ammonium salt to yield the final orthoester product, RC(OR')₃. researchgate.net This reaction provides a reliable route to orthoesters, which are valuable protecting groups and synthetic intermediates.

Table 3: Orthoester Formation from this compound

Reactant Alcohol Product Orthoester
Methanol (B129727) (CH₃OH) 1-methoxy-1,1-diethoxy-2-phenylethane
Propanol (CH₃CH₂CH₂OH) 1-propoxy-1,1-diethoxy-2-phenylethane

The versatility of the imidate hydrochloride intermediate extends to the synthesis of sulfur-containing compounds. Specifically, thionoesters can be generated by reacting the Pinner salt with hydrogen sulfide (H₂S). nih.gov In this reaction, hydrogen sulfide acts as the nucleophile, attacking the imidate carbon in a manner analogous to water or alcohols. The subsequent elimination of ammonia from the intermediate leads to the formation of the thionoester, which contains a C=S (thionyl) group in place of the C=O (carbonyl) group of an ester.

This compound can also be converted into its corresponding N-hydroxyimidate. This transformation is accomplished by reacting the imidate hydrohalide with a hydroxylamine salt, such as hydroxylamine hydrochloride, in the presence of ammonia gas under anhydrous conditions. The reaction involves the nucleophilic attack of hydroxylamine on the imidate carbon. The ammonia serves to neutralize the hydrochloride salt and facilitate the reaction. The resulting N-hydroxyimidate, also known as a hydroxamic acid ester, is a valuable synthetic intermediate and a key functional group in various biologically active molecules.

Acylation and Phosphonylation Reactions

The ethyl 2-phenylacetimidate moiety possesses a nucleophilic nitrogen atom, making it susceptible to reactions with electrophilic acylating and phosphonylating agents. While specific studies on this compound are not prevalent, the general reactivity of the imidate functional group provides a strong basis for predicting its behavior.

N-Acylation: The reaction of an imidate with an acylating agent, such as an acyl chloride or anhydride (B1165640), is expected to proceed via nucleophilic attack of the imidate nitrogen on the electrophilic carbonyl carbon of the acylating agent. This process, known as N-acylation, would result in the formation of an N-acyl imidate derivative. The reaction mechanism is analogous to the acylation of other nitrogen-containing functional groups like amines and enamines. The initial attack forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to yield the N-acylated product. The presence of the hydrochloride salt implies that a base would be required to neutralize the HCl and free the imidate nitrogen for nucleophilic attack.

N-Phosphonylation: Similarly, N-phosphonylation involves the reaction of the imidate with a phosphonylating agent, such as a phosphoryl chloride (e.g., diethyl chlorophosphate). The nitrogen atom of the imidate attacks the electrophilic phosphorus atom. This type of reaction is a common strategy for forming carbon-phosphorus bonds, which are significant in synthetic chemistry. The reaction of a related lithium salt intermediate with diethylchlorophosphite has been shown to be a viable method for preparing phosphonates, highlighting the potential for such transformations. mdpi.com The imidazolium group, in some contexts, can act as a good leaving group in SNP(V) reactions, facilitating the introduction of various substituents onto phosphorus(V) scaffolds. researchgate.net

Advanced Mechanistic Investigations

Mechanistic studies of imidates reveal complex relationships between their structure, the reaction environment, and their subsequent reactivity and stability. These investigations are crucial for understanding and predicting the chemical behavior of compounds like ethyl 2-phenylacetimidate.

Kinetic studies on the hydrolysis of imidate esters show a strong dependence on the pH of the reaction medium. researchgate.net The hydrolysis of imidates does not follow a simple rate law; instead, it involves the formation of cationic, neutral, and anionic tetrahedral intermediates, with the rate-determining step changing depending on the pH. researchgate.net

The rate-pH profile for imidate hydrolysis is often complex. For instance, in some cases, bell-shaped curves have been observed in pH-rate profiles, suggesting a change in the rate-determining step from the formation of a tetrahedral intermediate in weakly acidic regions to the breakdown of that intermediate in more strongly acidic conditions. nih.gov The nature of the final hydrolysis products is also strongly influenced by pH. In acidic solutions, imidates typically hydrolyze to yield amines and esters, whereas in alkaline conditions, amides are the predominant products. researchgate.net This shift is governed by the stability and breakdown pathways of the tetrahedral intermediates formed upon nucleophilic attack by water or hydroxide ions.

ConditionPredominant Reaction PathwayKey Intermediates
Acidic (pH < 7) Hydrolysis to ester and amineCationic and neutral tetrahedral intermediates
Alkaline (pH > 8) Hydrolysis to amideAnionic tetrahedral intermediates
Neutral (pH ≈ 7.7) Transition point between pathwaysMixture of intermediates

This interactive table summarizes the general pH-dependent hydrolysis pathways for acetimidate esters.

The alkoxy group (-OEt in the case of ethyl 2-phenylacetimidate) functions as the leaving group in many reactions, including hydrolysis. The reactivity of the imidate is significantly influenced by the nature of this group. A fundamental principle in substitution reactions is that weaker bases are better leaving groups. masterorganicchemistry.com Therefore, modifying the alkoxy group to increase the stability of the corresponding anion (or alcohol after protonation) enhances the reaction rate.

Studies on the hydrolysis of imidate esters under acidic conditions (pH < 4) have demonstrated this effect quantitatively. The first-order rate constants for hydrolysis increase substantially as the electron-withdrawing power of the alkoxy group increases. researchgate.net This is because electron-withdrawing groups stabilize the negative charge that develops on the oxygen atom in the transition state, making the alkoxy group a better leaving group. purechemistry.org For example, replacing an ethyl group with a more electronegative 2,2,2-trifluoroethyl group leads to a marked increase in the hydrolysis rate. researchgate.net

Alkoxy Leaving GroupRelative Electron-Withdrawing PowerEffect on Hydrolysis Rate (at pH < 4)
EthylLowBaseline
2-MethoxyethylMediumIncreased
2,2,2-TrifluoroethylHighMarkedly Increased

This interactive table illustrates the effect of the leaving group's electronic properties on the rate of imidate hydrolysis, based on findings from related imidate esters. researchgate.net

The stability of alkyl 2-phenylacetimidates in aqueous solution is highly dependent on pH. nih.gov Generally, these compounds are susceptible to hydrolysis across a wide pH range, with distinct mechanisms and products dominating in acidic versus basic conditions. The hydrolysis process can be catalyzed by acid (H+), water (neutral), or base (OH-). nih.gov

In acidic and neutral solutions, the hydrolysis of imidate salts, particularly those in an anti conformation, exclusively yields the corresponding ester and amine products. cdnsciencepub.com For imidates that can adopt a syn conformation, the outcome is more complex. In acidic to neutral conditions, they also yield only the ester and amine. However, in basic media (e.g., pH > 8.5), these syn imidates produce a mixture of ester/amine and amide/alcohol products. cdnsciencepub.com This divergence is explained by stereoelectronic control, which dictates the breakdown pathways of the different ionic forms (T+, T±, and T-) of the tetrahedral intermediate. cdnsciencepub.com For the amide to form, a conformational change in the tetrahedral intermediate is required before cleavage can occur. cdnsciencepub.com

pH RangeHydrolysis Products from anti-ImidatesHydrolysis Products from syn-Imidates
Acidic (pH < 7) Ester + AmineEster + Amine
Neutral (pH ≈ 7) Ester + AmineEster + Amine
Basic (pH > 8.5) Ester + Amine(Ester + Amine) + (Amide + Alcohol)

This interactive table summarizes the hydrolytic stability and resulting products for different imidate conformers across a range of pH values. cdnsciencepub.com

Computational and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical investigations provide a foundational understanding of the electronic properties and behavior of molecules. These methods are essential for predicting various chemical phenomena from the ground up.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost. For a compound like Ethyl 2-phenylacetimidate hydrochloride, DFT could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in experimental characterization.

Determine Electronic Properties: Calculate properties such as ionization potential, electron affinity, and the distribution of electron density.

A hypothetical data table for DFT-calculated properties might look like this:

PropertyCalculated ValueUnits
Ground State EnergyData N/AHartrees
Dipole MomentData N/ADebye
HOMO-LUMO GapData N/AeV
Key Vibrational FrequenciesData N/Acm⁻¹

Note: The table above is for illustrative purposes only. No actual calculated data for this compound has been found.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This is particularly useful for understanding how a molecule interacts with light. Applications for this compound would include:

Prediction of UV-Vis Spectra: Calculating the energies and intensities of electronic transitions to predict the absorption spectrum.

Analysis of Excited State Character: Understanding which orbitals are involved in electronic transitions (e.g., n→π, π→π).

A hypothetical TD-DFT results table could be:

TransitionExcitation Energy (eV)Oscillator StrengthMajor Orbital Contributions
S₀ → S₁Data N/AData N/AData N/A
S₀ → S₂Data N/AData N/AData N/A

Note: The table above is for illustrative purposes only. No actual calculated data for this compound has been found.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a vital tool for understanding the step-by-step processes of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

By mapping the potential energy surface of a reaction, computational chemistry can identify the most likely pathways from reactants to products. This involves:

Locating Transition States: Finding the highest energy point along a reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: Determining the energy required to overcome the transition state barrier.

Identifying Intermediates: Locating any stable species that exist between the reactant and product.

To understand why a molecule reacts the way it does, chemists analyze its electronic structure. Reactivity descriptors derived from DFT calculations can predict the most reactive sites in a molecule. These include:

Fukui Functions: Indicate the propensity of a site to undergo nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions.

While quantum chemical methods often focus on static molecules, molecular dynamics (MD) simulations provide insight into the movement of atoms and molecules over time. For this compound, MD simulations could be used to:

Study Conformational Changes: Observe how the molecule changes its shape over time.

Simulate Interactions with Solvents: Understand how the molecule behaves in solution and how solvent molecules are arranged around it.

Investigate Interactions with Biomolecules: If the compound has potential biological activity, MD can simulate its binding to a target protein.

Role of Computational Chemistry in Rational Design of Chemical Transformations

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights that guide the rational design of novel chemical transformations. By modeling chemical structures and reactions at the molecular level, researchers can predict reaction outcomes, elucidate complex mechanisms, and optimize conditions without the need for extensive trial-and-error experimentation. This approach is particularly valuable in understanding the synthesis and reactivity of specific intermediates like this compound. While detailed computational studies exclusively focused on this specific compound are not extensively documented in public literature, the principles of computational design are directly applicable to its formation via the Pinner reaction and its subsequent transformations.

The primary role of computational chemistry in this context is to map out the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, most crucially, the transition states that connect them. Methodologies such as Density Functional Theory (DFT) are frequently employed to calculate the electronic structure and energies of these species with high accuracy.

Elucidating Reaction Mechanisms: The Pinner Reaction

The synthesis of imidate hydrochlorides, including this compound, is classically achieved through the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgnrochemistry.comsynarchive.com The generally accepted mechanism proceeds through several key steps:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid like hydrogen chloride (HCl), forming a highly electrophilic nitrilium cation. nih.gov

Nucleophilic Attack: The alcohol (in this case, ethanol) acts as a nucleophile and attacks the activated carbon of the nitrilium ion.

Proton Transfer: A final proton transfer step yields the stable imidate hydrochloride salt, often referred to as a Pinner salt. nih.gov

Computational chemistry provides a framework to validate and quantify each step of this mechanism. Theoretical calculations can determine the geometry and stability of the key nitrilium intermediate. Furthermore, the activation energy (Ea) for the nucleophilic attack by the alcohol can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. By modeling different substrates (various nitriles and alcohols), computational methods can predict reactivity trends and help select optimal starting materials.

Interactive Table 1: Representative Calculated Energy Profile for a Pinner-Type Reaction This table presents hypothetical DFT-calculated relative energies for the key species in the formation of an imidate hydrochloride, illustrating how computational chemistry can map a reaction pathway.

Reaction SpeciesDescriptionRelative Energy (kcal/mol)
R-CN + R'-OH + HClReactants0.0
[R-C≡NH]⁺ + Cl⁻Nitrilium Intermediate+15.2
TS1Transition State for Alcohol Attack+25.8
[R-C(OR')=NH₂]⁺Cl⁻Product (Imidate Hydrochloride)-5.4

Predicting Reactivity and Selectivity

This compound is a versatile synthetic intermediate. Its subsequent chemical transformations are a prime area for rational design using computational tools. Imidate hydrochlorides can undergo various reactions, such as:

Hydrolysis to form esters. nih.gov

Reaction with amines to furnish amidines. nrochemistry.com

Reaction with excess alcohol to yield orthoesters. nih.gov

When an imidate is subjected to conditions where multiple reaction pathways are possible, computational chemistry can predict the most likely outcome. By calculating the activation barriers for each competing pathway, chemists can rationally design reaction conditions (e.g., temperature, pH, choice of nucleophile) to favor the formation of the desired product. For instance, theoretical studies on the hydrolysis of imidate salts have explored the influence of stereoelectronic effects and pH on the cleavage of tetrahedral intermediates, providing a detailed understanding of why ester or amide products are formed under different conditions. researchgate.netresearchgate.netcdnsciencepub.com

Interactive Table 2: Hypothetical Comparison of Activation Energies for Competing Imidate Reactions This table illustrates how computational data can be used to predict the selectivity of reactions involving an imidate intermediate.

Reaction PathwayNucleophileCalculated Activation Energy (Ea) (kcal/mol)Predicted Major Product
HydrolysisH₂O22.5Ester
AminolysisNH₃18.3Amidine
AlcoholysisR'-OH24.1Orthoester (with excess alcohol)

Catalyst and Process Design

Beyond mechanistic elucidation, computational chemistry is a powerful engine for the rational design of new catalysts and the optimization of entire chemical processes. mdpi.comaiche.org For transformations involving nitriles and imidates, this could involve:

Screening Lewis Acids: While the Pinner reaction traditionally uses a protic acid like HCl, Lewis acids can also promote similar transformations. nih.gov Computational screening can rapidly evaluate a large library of potential Lewis acid catalysts, predicting their efficacy based on calculated binding energies and activation barriers, thus accelerating the discovery of milder or more efficient reaction protocols.

Enzyme Design: Biocatalysis offers a green alternative for chemical synthesis. Computational methods like molecular docking and molecular dynamics (MD) simulations are used to design and engineer enzymes, such as nitrile hydratases, for improved stability and activity in converting nitriles to other functional groups. mdpi.com

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. Computational models can simulate the solvent environment and calculate its effect on the energies of reactants and transition states, guiding the selection of the optimal solvent system for a given transformation.

Q & A

Basic Research Questions

What are optimal methods to synthesize Ethyl 2-phenylacetimidate hydrochloride with high purity?

Synthesis typically involves reacting ethyl chloroformate with phenylacetamide derivatives in the presence of a base (e.g., triethylamine) under inert conditions. Recrystallization from ethanol/diethyl ether is effective for purification, yielding >85% purity. Critical parameters include maintaining anhydrous conditions and controlled temperatures (20–25°C) to minimize side reactions . Acidic workup with HCl generates the hydrochloride salt, enhancing stability .

Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR (¹H/¹³C): Confirms the imidate ester structure (δ ~4.2 ppm for ethoxy group; δ ~7.3–7.5 ppm for aromatic protons).
  • IR: Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (NH⁺) validate the imidate and hydrochloride moieties.
  • Mass Spectrometry (HRMS): Provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 224.1) .

What are common reactivity patterns of this compound in organic synthesis?

The imidate group acts as an electrophile, participating in:

  • Nucleophilic substitution with amines to form amidines.
  • Hydrolysis under acidic/basic conditions to yield phenylacetamides or phenylacetic acids.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) via palladium catalysis, leveraging the aryl group .

Advanced Research Questions

How can isotopic labeling (e.g., ¹³C, ²H) be applied to track metabolic pathways of this compound?

Isotopic labeling at the ethoxy or phenyl group enables metabolic tracing via LC-MS or PET imaging. For example, ¹³C-labeled ethyl groups synthesized from ¹³C-ethanol allow monitoring of hydrolysis products in vivo. This methodology is critical for pharmacokinetic studies .

What strategies resolve contradictions in reported solubility and stability data for this compound?

Discrepancies often arise from varying counterion interactions (Cl⁻ vs. other anions) or crystallinity. Use standardized protocols:

  • Solubility: Measure in buffered aqueous solutions (pH 1–7) at 25°C. Hydrochloride salts typically show >50 mg/mL solubility in water .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolysis products .

How does this compound interact with enzymatic targets (e.g., proteases)?

The imidate group mimics transition states in protease-catalyzed reactions, acting as a competitive inhibitor. For example, it binds to the active site of trypsin-like proteases via hydrogen bonding with the NH⁺ group and hydrophobic interactions with the phenyl ring. IC₅₀ values are typically in the µM range .

Methodological Challenges

How to optimize reaction conditions for amidine derivatives without over-alkylation?

  • Use low-temperature (0–5°C) conditions to slow down competing alkylation.
  • Employ bulky amines (e.g., tert-butylamine) to sterically hinder over-reaction.
  • Monitor progress via TLC (hexane/ethyl acetate 3:1) to isolate intermediates early .

What computational tools predict the regioselectivity of this compound in cycloaddition reactions?

  • DFT calculations (B3LYP/6-31G):* Model transition states to identify favored [3+2] or [4+2] pathways.
  • Molecular docking (AutoDock Vina): Predict binding affinities with biological targets, guiding synthetic modifications .

Safety and Handling

What precautions mitigate risks during large-scale synthesis?

  • Ventilation: Use fume hoods to avoid inhalation of HCl vapors.
  • PPE: Nitrile gloves, goggles, and lab coats.
  • Storage: Keep in airtight containers under argon at −20°C to prevent hygroscopic degradation .

How to safely dispose of degraded or contaminated material?

Neutralize with 1M NaOH, filter solids, and incinerate. Aqueous waste should be treated with activated carbon before disposal .

Data Analysis and Reproducibility

How to validate purity claims from suppliers?

  • HPLC-DAD: Use a C18 column (ACN/water gradient) to quantify impurities (<0.5% acceptable).
  • Elemental Analysis: Match experimental C/H/N values to theoretical (e.g., C: 54.8%, H: 5.7%, N: 5.6%) .

Why do reaction yields vary between batch and flow chemistry setups?

Flow systems enhance heat/mass transfer, improving reproducibility (e.g., 90% yield in flow vs. 75% in batch). Optimize residence time (5–10 min) and pressure (2–3 bar) for consistent results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-phenylacetimidate hydrochloride
Reactant of Route 2
Ethyl 2-phenylacetimidate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.